N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide

Catalog No.
S3189351
CAS No.
2097864-39-4
M.F
C23H19NO3
M. Wt
357.409
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetam...

CAS Number

2097864-39-4

Product Name

N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,2-diphenylacetamide

Molecular Formula

C23H19NO3

Molecular Weight

357.409

InChI

InChI=1S/C23H19NO3/c25-23(24-16-19-13-14-21(27-19)20-12-7-15-26-20)22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,22H,16H2,(H,24,25)

InChI Key

WMOKSKRZYCFZAV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=C(O3)C4=CC=CO4

solubility

not available

N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide is an organic compound characterized by a bifuran moiety linked to a diphenylacetamide structure. This compound exhibits unique structural features, combining elements of both bifuran and diphenylacetamide, which may confer distinct chemical and biological properties. The molecular formula for this compound is C20H18N2OC_{20}H_{18}N_{2}O, and it has a molecular weight of approximately 318.37 g/mol. Its structural complexity makes it a subject of interest in various fields, including medicinal chemistry and materials science .

  • Oxidation: The bifuran moiety can be oxidized to yield various furan derivatives.
  • Reduction: Reduction reactions can target the carbonyl group in the amide linkage.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

These reactions are significant for modifying the compound's properties and enhancing its potential applications.

The synthesis of N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,2'-bifuran-5-carboxylic acid and diphenylacetamide.
  • Coupling Reaction: The reaction is facilitated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) to promote the formation of the amide bond.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions to optimize yield and purity. Microwave-assisted synthesis has also been reported as an effective method for producing amide derivatives containing furan rings .
  • Purification: Following the reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure and possible bioactivity, it may serve as a lead compound for drug development.
  • Materials Science: Its bifuran component may contribute to advancements in organic electronics or photovoltaic materials.
  • Research: It can be utilized in studies exploring structure-activity relationships within similar compounds or in the development of new synthetic methodologies .

Several compounds share structural similarities with N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide:

Compound NameStructure TypeUnique Features
AcetamideSimple amideLacks complex aromatic systems
N,N-DimethylacetamideDimethylated amideContains two methyl groups on nitrogen
Furan-2-carboxamideFuran-based amideSimpler structure with a single furan ring
Poly(butylene furanoate)PolymerDerived from furan-based monomers
Poly(butylene bifuranoate)PolymerSimilar structural features but larger molecular size

Uniqueness

N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide is unique due to its combination of bifuran and diphenylacetamide moieties. This structural arrangement confers distinct chemical reactivity and potential biological activity that is not commonly found in other similar compounds. Its complex architecture makes it a valuable candidate for further research and application development in various scientific fields .

XLogP3

4.2

Dates

Last modified: 08-18-2023

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